Cas no 1286709-39-4 (4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide)

4-Amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide is a specialized thiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a cyclopentyl carboxamide group and a 4-methylphenyl substituent, contributing to its unique reactivity and binding properties. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined molecular framework allows for precise modifications, making it valuable in structure-activity relationship (SAR) studies. The presence of both amino and carboxamide functional groups enhances its versatility in further derivatization. Suitable for controlled synthetic applications, it offers researchers a reliable scaffold for developing novel therapeutic agents.
4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide structure
1286709-39-4 structure
商品名:4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
CAS番号:1286709-39-4
MF:C16H19N3OS
メガワット:301.40656208992
CID:6472568
PubChem ID:52906097

4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
    • VU0627272-1
    • 4-amino-N-cyclopentyl-3-(p-tolyl)isothiazole-5-carboxamide
    • 1286709-39-4
    • F3407-4767
    • AKOS023297480
    • インチ: 1S/C16H19N3OS/c1-10-6-8-11(9-7-10)14-13(17)15(21-19-14)16(20)18-12-4-2-3-5-12/h6-9,12H,2-5,17H2,1H3,(H,18,20)
    • InChIKey: OCLLWUMORWVSQA-UHFFFAOYSA-N
    • ほほえんだ: S1C(=C(C(C2C=CC(C)=CC=2)=N1)N)C(NC1CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 301.12488341g/mol
  • どういたいしつりょう: 301.12488341g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 365
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 96.2Ų

4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3407-4767-1mg
4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
1286709-39-4
1mg
$54.0 2023-09-10
Life Chemicals
F3407-4767-4mg
4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
1286709-39-4
4mg
$66.0 2023-09-10
Life Chemicals
F3407-4767-25mg
4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
1286709-39-4
25mg
$109.0 2023-09-10
Life Chemicals
F3407-4767-2mg
4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
1286709-39-4
2mg
$59.0 2023-09-10
Life Chemicals
F3407-4767-3mg
4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
1286709-39-4
3mg
$63.0 2023-09-10
Life Chemicals
F3407-4767-10mg
4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
1286709-39-4
10mg
$79.0 2023-09-10
Life Chemicals
F3407-4767-20μmol
4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
1286709-39-4
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-4767-2μmol
4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
1286709-39-4
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-4767-10μmol
4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
1286709-39-4
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-4767-5μmol
4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
1286709-39-4
5μmol
$63.0 2023-09-10

4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide 関連文献

4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamideに関する追加情報

Introduction to 4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide (CAS No. 1286709-39-4) and Its Emerging Applications in Chemical Biology

4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide, identified by its CAS number 1286709-39-4, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and promising biological activities. This compound belongs to the thiazole class, a scaffold widely recognized for its versatility in medicinal chemistry and pharmacological research. The presence of an amino group at the 4-position and a cyclopentyl moiety at the 1-position, along with a 4-methylphenyl substituent at the 3-position, contributes to its distinct chemical profile and potential therapeutic applications.

The thiazole core of 4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide is a key feature that imparts favorable physicochemical properties, including solubility and metabolic stability, which are crucial for drug development. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. Recent advancements in computational chemistry and structure-based drug design have further highlighted the thiazole scaffold as a privileged structure in the discovery of novel bioactive compounds.

In particular, the amino-N-cyclopentyl substituent in 4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide introduces a potential site for hydrogen bonding interactions with biological targets. This feature is particularly relevant in the development of enzyme inhibitors and receptor modulators. The 4-methylphenyl group at the 3-position adds another layer of complexity, influencing both the electronic properties of the molecule and its binding affinity to protein targets. These structural elements collectively contribute to the compound's potential as a lead candidate for further pharmacological exploration.

Recent studies have demonstrated the importance of heterocyclic compounds in addressing unmet medical needs. For instance, derivatives of thiazole have been investigated for their role in modulating pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The structural motif of 4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide aligns well with this trend, as it combines features that are known to interact with biological systems in meaningful ways.

The synthesis of 4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include cyclization reactions to form the thiazole ring, followed by functional group modifications to introduce the cyclopentyl and phenyl substituents. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These developments are essential for scaling up production while maintaining high purity standards.

From a computational biology perspective, virtual screening techniques have been employed to identify potential binding interactions between 4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide and target proteins. Molecular docking studies suggest that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer progression. Such insights are invaluable for guiding experimental validation and optimizing lead compounds for therapeutic use.

The pharmacokinetic properties of 4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide are also under investigation. Preliminary data indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for evaluating drug candidate suitability. Further studies are needed to fully characterize these properties in vitro and in vivo.

In conclusion,4-amino-N-cyclopentyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide (CAS No. 1286709-39-4) represents a promising compound with significant potential in chemical biology and drug discovery. Its unique structural features make it an attractive candidate for further exploration in therapeutic development. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that additional insights into its biological activity and pharmacological relevance will emerge.

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